molecular formula C6H8N2O2S B3383705 3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid CAS No. 4708-67-2

3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid

Cat. No.: B3383705
CAS No.: 4708-67-2
M. Wt: 172.21 g/mol
InChI Key: GJJYHCODZSYWKO-UHFFFAOYSA-N
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Description

3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid is a compound with the molecular formula C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol It is an amino acid derivative known for its unique structure, which includes a sulfanylidene group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can form covalent bonds with active site residues, inhibiting enzyme activity. The imidazole ring can interact with various receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Sulfanyl-1H-imidazol-5-yl)propanoic acid
  • 4-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)butanoic acid
  • 2-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)acetic acid

Uniqueness

3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid is unique due to its specific combination of a sulfanylidene group and an imidazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c9-5(10)2-1-4-3-7-6(11)8-4/h3H,1-2H2,(H,9,10)(H2,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYHCODZSYWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391427
Record name 3-(2-Sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4708-67-2
Record name NSC29224
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid
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3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid
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3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid
Reactant of Route 4
3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid
Reactant of Route 5
3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid
Reactant of Route 6
3-(2-Sulfanylidene-1,3-dihydroimidazol-4-yl)propanoic acid

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